molecular formula C20H19N3O6S B6524414 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-(morpholine-4-sulfonyl)benzamide CAS No. 683231-96-1

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B6524414
CAS No.: 683231-96-1
M. Wt: 429.4 g/mol
InChI Key: MBNISARBLMYWCR-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-(morpholine-4-sulfonyl)benzamide is a synthetic small molecule characterized by two critical pharmacophores: a 2-methylisoindole-1,3-dione (phthalimide-like) moiety and a 4-(morpholine-4-sulfonyl)benzamide group. The isoindole-dione scaffold is associated with kinase inhibition and protein-binding properties, while the morpholine sulfonyl group enhances solubility and modulates pharmacokinetics . This compound’s design likely targets enzymes or receptors requiring both hydrophobic (isoindole) and polar (sulfonamide/morpholine) interactions, positioning it within a broader class of sulfonamide- and heterocycle-containing therapeutics.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-22-19(25)15-3-2-4-16(17(15)20(22)26)21-18(24)13-5-7-14(8-6-13)30(27,28)23-9-11-29-12-10-23/h2-8H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNISARBLMYWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that belongs to the isoindole derivatives class. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article provides an in-depth examination of the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O5SC_{17}H_{20}N_{2}O_{5}S. The compound contains a morpholine ring which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has shown potential in modulating pathways involved in:

  • Cancer Therapy : The compound may inhibit certain kinases associated with tumor growth and proliferation.
  • Neurodegenerative Diseases : It has been investigated for its effects on receptors involved in mood disorders and pain management.

The interaction with molecular targets often involves binding to active sites on enzymes or receptors, altering their activity, and subsequently influencing biological pathways.

Biological Assays and Findings

Research involving this compound has demonstrated various biological activities:

Table 1: Summary of Biological Activities

Activity Description
Anticancer Activity Inhibits growth of cancer cell lines through kinase inhibition.
Anti-inflammatory Effects Modulates inflammatory pathways; potential use in chronic inflammatory diseases.
Neuroprotective Properties Exhibits protective effects against neuronal cell death in vitro.

Case Studies

  • Anticancer Studies : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation.
  • Neuroprotection : A study highlighted its ability to prevent apoptosis in neuronal cells under stress conditions, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmacological Applications

The diverse biological activities suggest that this compound could be developed into therapeutic agents for:

  • Cancer Treatment : As a potential lead compound for developing new cancer therapeutics.
  • Pain Management : Targeting receptors involved in pain pathways could provide new analgesic options.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Analogues

The morpholine sulfonyl group in the target compound distinguishes it from other sulfonamide derivatives. Key comparisons include:

Compound Structural Features Biological Activity Key Differences vs. Target Compound Reference
Ifébemtinib (C28H28F4N6O4) 2-fluoro-5-methoxybenzamide, pyrimidine-isoindole Tyrosine kinase inhibitor (antineoplastic) Lacks morpholine sulfonyl; includes trifluoromethyl and piperidine groups
Example 53 () Chromen-4-one, pyrazolo[3,4-d]pyrimidine Unspecified (antineoplastic candidate) Bulkier chromene scaffold; fluorine substituents alter electronic profile
1,2,4-Triazoles [7–9] () 4-(Phenylsulfonyl)phenyl, triazole-thione Synthetic intermediates Smaller molecular weight; absence of isoindole-dione
  • Key Insight : The target compound’s morpholine sulfonyl group improves solubility compared to simple phenylsulfonyl groups (e.g., triazoles in ) . Its isoindole-dione core may confer stronger π-π stacking vs. chromene-based sulfonamides (Example 53) .

Isoindole-Dione Derivatives

The 2-methylisoindole-1,3-dione group is a hallmark of kinase inhibitors and proteolysis-targeting chimeras (PROTACs):

Compound Substituents on Isoindole Functional Role Key Differences vs. Target Compound Reference
Ifébemtinib Linked to pyrimidine Binds ATP pockets in kinases Pyrimidine linker vs. benzamide in target
EN300-265983 () Cyano-enamide, trifluoromethyl Building block for drug discovery Lacks sulfonamide; includes cyano group
  • Key Insight: The target’s benzamide linkage (vs.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The combination of isoindole-dione and morpholine sulfonyl may optimize blood-brain barrier penetration compared to bulkier analogues (e.g., chromene derivatives in ) .
  • Thermodynamic Stability : The isoindole-dione’s rigid planar structure likely enhances binding entropy vs. flexible scaffolds (e.g., triazoles in ) .

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